N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core linked to an azetidin-3-yl group substituted with a 3,4-dihydro-2H-1-benzopyran-2-carbonyl moiety.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)21-9-13(10-21)20-16-7-8-18-11-19-16/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWRTYDZQTQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target the h+/k±atpase enzyme.
Mode of Action
The compound likely interacts with its target through hydrogen and ionic bonds. This interaction inhibits the conformational change of the H+/K±ATPase enzyme, preventing it from completing the hydrogen-potassium exchange. This results in an acid-suppressing effect.
Biochemical Pathways
The compound’s action on the H+/K±ATPase enzyme affects the hydrogen-potassium exchange process, a critical component of the gastric acid secretion pathway. By inhibiting this process, the compound reduces the production of gastric acid.
Result of Action
The primary result of the compound’s action is the suppression of gastric acid production. This can help in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD), where reducing stomach acidity is beneficial.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares a pyrimidin-4-amine backbone with multiple analogues, but its unique substitution pattern at the azetidin-3-yl position sets it apart:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred from structurally related molecules:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
